molecular formula C3H4ClK B14284410 potassium;3-chloroprop-1-ene CAS No. 138805-25-1

potassium;3-chloroprop-1-ene

Cat. No.: B14284410
CAS No.: 138805-25-1
M. Wt: 114.61 g/mol
InChI Key: NBXATYLCGYNYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;3-chloroprop-1-ene, also known as 3-chloroprop-1-ene, is an organic compound with the formula C3H5Cl. It is a colorless liquid that is insoluble in water but soluble in common organic solvents. This compound is primarily used as an intermediate in the production of various chemicals and materials, including plastics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloroprop-1-ene can be synthesized through the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at 500°C, 3-chloroprop-1-ene predominates, being formed via a free radical reaction .

Industrial Production Methods

On an industrial scale, 3-chloroprop-1-ene is produced by the chlorination of propylene. This process involves the reaction of propylene with chlorine gas at elevated temperatures, typically around 500°C, to yield 3-chloroprop-1-ene as the main product .

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can undergo addition reactions with halogens and other electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloroprop-1-ene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of plastics and other materials.

Mechanism of Action

The mechanism of action of 3-chloroprop-1-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloroprop-1-ene is unique due to its specific reactivity and applications as an intermediate in the production of various chemicals and materials. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .

Properties

CAS No.

138805-25-1

Molecular Formula

C3H4ClK

Molecular Weight

114.61 g/mol

IUPAC Name

potassium;3-chloroprop-1-ene

InChI

InChI=1S/C3H4Cl.K/c1-2-3-4;/h2-3H,1H2;/q-1;+1

InChI Key

NBXATYLCGYNYDA-UHFFFAOYSA-N

Canonical SMILES

C=C[CH-]Cl.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.